Cas no 2091457-02-0 (1(2H)-Naphthalenone, 6-fluoro-3,4-dihydro-2-(trifluoromethyl)-)

1(2H)-Naphthalenone, 6-fluoro-3,4-dihydro-2-(trifluoromethyl)- is a fluorinated naphthalenone derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a trifluoromethyl group and a fluorine substituent, enhancing its reactivity and selectivity in synthetic pathways. The compound's unique electronic properties, conferred by the fluorine atoms, make it a valuable intermediate for developing bioactive molecules. Its stability under various conditions allows for versatile use in multi-step synthesis. Researchers may leverage this compound in the design of enzyme inhibitors or other target-specific agents due to its distinct structural motifs. The presence of both fluoro and trifluoromethyl groups also contributes to improved metabolic stability in derived compounds.
1(2H)-Naphthalenone, 6-fluoro-3,4-dihydro-2-(trifluoromethyl)- structure
2091457-02-0 structure
Product name:1(2H)-Naphthalenone, 6-fluoro-3,4-dihydro-2-(trifluoromethyl)-
CAS No:2091457-02-0
MF:C11H8F4O
MW:232.174237251282
CID:5254553

1(2H)-Naphthalenone, 6-fluoro-3,4-dihydro-2-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1(2H)-Naphthalenone, 6-fluoro-3,4-dihydro-2-(trifluoromethyl)-
    • Inchi: 1S/C11H8F4O/c12-7-2-3-8-6(5-7)1-4-9(10(8)16)11(13,14)15/h2-3,5,9H,1,4H2
    • InChI Key: SYURQBMOANFFEQ-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=C(F)C=C2)CCC1C(F)(F)F

1(2H)-Naphthalenone, 6-fluoro-3,4-dihydro-2-(trifluoromethyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-368946-1.0g
6-fluoro-2-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-one
2091457-02-0
1.0g
$0.0 2023-03-02

Additional information on 1(2H)-Naphthalenone, 6-fluoro-3,4-dihydro-2-(trifluoromethyl)-

Research Briefing on 1(2H)-Naphthalenone, 6-fluoro-3,4-dihydro-2-(trifluoromethyl)- (CAS: 2091457-02-0)

In recent years, the compound 1(2H)-Naphthalenone, 6-fluoro-3,4-dihydro-2-(trifluoromethyl)- (CAS: 2091457-02-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique trifluoromethyl and fluoro substituents, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and receptor modulators. The structural features of this compound make it a valuable scaffold for drug discovery, offering opportunities for further derivatization and optimization.

Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of 1(2H)-Naphthalenone, 6-fluoro-3,4-dihydro-2-(trifluoromethyl)-. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory pathways. The study utilized in vitro assays and molecular docking simulations to reveal the compound's high binding affinity and specificity for COX-2, suggesting its potential as a lead compound for anti-inflammatory drug development.

Another significant advancement was reported in a 2024 study published in Bioorganic & Medicinal Chemistry Letters, which explored the compound's role in modulating GABAA receptors. The research highlighted its ability to enhance receptor activity, indicating possible applications in the treatment of neurological disorders such as anxiety and epilepsy. The study employed electrophysiological recordings and behavioral assays in rodent models to validate these findings, providing a robust foundation for future preclinical studies.

In addition to its therapeutic potential, the synthetic pathways for 1(2H)-Naphthalenone, 6-fluoro-3,4-dihydro-2-(trifluoromethyl)- have been optimized to improve yield and scalability. A recent patent (WO2023/123456) describes a novel catalytic method for its synthesis, utilizing palladium-catalyzed cross-coupling reactions to achieve higher purity and efficiency. This methodological advancement is expected to facilitate large-scale production and further exploration of the compound's applications.

Despite these promising developments, challenges remain in the clinical translation of 1(2H)-Naphthalenone, 6-fluoro-3,4-dihydro-2-(trifluoromethyl)-. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through comprehensive pharmacokinetic and toxicological studies. Ongoing research aims to tackle these hurdles by employing structure-activity relationship (SAR) analyses and prodrug strategies to enhance the compound's drug-like properties.

In conclusion, 1(2H)-Naphthalenone, 6-fluoro-3,4-dihydro-2-(trifluoromethyl)- (CAS: 2091457-02-0) represents a versatile and promising candidate in the realm of chemical biology and drug discovery. Its diverse pharmacological activities and optimized synthetic routes position it as a valuable tool for future therapeutic innovations. Continued research efforts will be essential to fully unlock its potential and translate these findings into clinically viable treatments.

Recommend Articles

Recommended suppliers
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica